molecular formula C8H10Cl2O2 B041701 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 55701-05-8

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B041701
CAS No.: 55701-05-8
M. Wt: 209.07 g/mol
InChI Key: LLMLSUSAKZVFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a chemical compound known for its role as an intermediate in the synthesis of various pyrethroid insecticides. This compound is characterized by its cyclopropane ring, which is substituted with a dichlorovinyl group and two methyl groups, making it a crucial building block in the production of effective pest control agents.

Mechanism of Action

Target of Action

The compound, also known as 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, is an important intermediate of pyrethroids used to prepare pesticides . It primarily targets pests and mites on crops . The compound interferes with the nervous system of insects, leading to their elimination .

Mode of Action

The compound acts as both a contact and ingested poison . It inhibits acetylcholinesterase, an enzyme associated with the nervous systems of insects . This inhibition disrupts the normal functioning of the insect’s nervous system, leading to its death .

Biochemical Pathways

The compound affects the biochemical pathway involving acetylcholinesterase . By inhibiting this enzyme, it disrupts the normal transmission of nerve impulses in insects, leading to their paralysis and eventual death .

Pharmacokinetics

The compound has a high aqueous solubility and is quite volatile . Based on its chemical properties, it is unlikely to leach into groundwater .

Result of Action

The primary result of the compound’s action is the elimination of pests and mites on crops . By disrupting the normal functioning of the insect’s nervous system, it effectively controls the population of these pests .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For instance, its volatility might lead to its dispersion in the environment . Moreover, it has been found in urban waterways, indicating its ability to persist in certain environments . Therefore, careful management is necessary to prevent potential environmental contamination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with dichlorovinyl compounds under controlled conditionsThe reaction is usually carried out in an inert solvent such as toluene, at elevated temperatures around 80-90°C .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichlorovinyl group into less chlorinated derivatives.

    Substitution: The dichlorovinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce less chlorinated cyclopropane derivatives.

Scientific Research Applications

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

    Permethrin: A widely used pyrethroid insecticide with similar structural features.

    Cypermethrin: Another pyrethroid with enhanced insecticidal properties.

    Deltamethrin: Known for its high potency and effectiveness against a broad range of insects.

Uniqueness

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is unique due to its specific dichlorovinyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and effectiveness as an intermediate in the synthesis of potent insecticides, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMLSUSAKZVFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57112-15-9 (monosodium salt), 84057-83-0 (calcium salt)
Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5028039
Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5028039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55701-05-8, 55701-03-6
Record name Permethric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55701-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5028039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cooled solution (10°-15° C.) of 2.0 grams (0.009 mole) of cyano(6-phenoxy-2-pyridine)methanol and 2.0 grams (0.009 mole) of 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropane carboxylic acid chloride in 25 milliliters of anhydrous ether was added 1 milliliter of triethylamine. A white precipitate separated out immediately. The reaction mixture was stirred at room temperature for one-half (1/2) hour. The mixture was diluted with 50 milliliters of water and extracted thoroughly with ether. The ether extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under vacuo to give 3.4 grams of crude 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid:cyano(6-phenoxy-2-pyridinyl)methyl ester product as a thick brown oil. This oil was purified by distillation under reduced pressure to give 1.8 grams of a light brown oil boiling at 190°-200° C. at 0.1-0.2 milliliters of mercury (mm). The oil had a refractive index of nD25 =1.5264. The structure of the product was confirmed by its nuclear magnetic resonance spectrum (NMR). Upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 60.28, 4.47 and 6.62 percent, respectively, as compared with the theoretical contents of 60.44, 4.35 and 6.71 percent respectively, as calculated for the above compound. (Compound No. 1).
[Compound]
Name
cyano(6-phenoxy-2-pyridine)methanol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropanecarboxylate (1.5 g.) potassium hydroxide (2.0 g.) and ethanol (150 ml.) is refluxed for 2 hours, after which it is poured into water (500 ml.) and carefully acidified with concentrated hydrochloric acid. The white oily precipitate which is formed is collected by extraction with carbon tetrachloride, the extracts dried with anhydrous sodium sulphate, and the solvent evaporated under reduced pressure. The residual oil is heated under nitrogen to about 150°-160° C. for about 1.5 hours, and then cooled to form a crystalline mass. Recrystallisation from n-hexane yielded 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid, m.p. 87°-90° C., believed to be principally the trans-isomer.
Name
ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropanecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Conversion to high cis 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (compound C acid). Sodium hydroxide (20 g, 0.5 mole) in 100 ml of water was added to the reaction mixture above with vigorous stirring and the whole was heated at 100° for 5 hours under conditions allowing for the distillation of the tert-butanol present from the Phase (a) reaction. The mixture was allowed to cool to room temperature, then washed with ether and made acidic with concentrated hydrochloric acid. The acidified mixture was extracted with ether and the ether extracts were combined, washed with brine, dried over magnesium sulfate and concentrated to give, after distillation, 18.22 g (87% yield) of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, bp 102°-105°/0.3 mm Hg, purity 97.3%, C/T=78/22.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Customer
Q & A

Q1: How does 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid exert its insecticidal effect?

A1: While this Q&A focuses on the acid itself, it's important to note that this compound primarily acts as a metabolite of pyrethroid insecticides. Pyrethroids, like cypermethrin, are known to target the nervous system of insects. They interfere with the sodium channels in nerve cells, leading to prolonged neuronal excitation and ultimately paralysis and death. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula is C8H10Cl2O2, and its molecular weight is 209.07 g/mol. [, , ]

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, researchers have used techniques like 13C NMR spectroscopy and mass spectrometry to characterize the compound and its derivatives. [, ] Electronic Circular Dichroism (ECD) and optical rotation have also been employed to determine absolute configurations. []

Q4: How stable is this compound in the environment?

A4: This compound can persist in the environment, with studies showing a half-life ranging from 8 to 17 months in sediment under both aerobic and anaerobic conditions. [] Its degradation is influenced by factors like soil temperature and moisture. [, ]

Q5: What are the major degradation pathways of this compound in soil?

A5: The primary degradation pathway involves hydrolysis of the ester bond, leading to the formation of 3-phenoxybenzoic acid and this compound. Further degradation of these acids can occur, leading to the release of CO2. [, ]

Q6: How is this compound metabolized in animals?

A6: Studies in laying hens have shown that this compound, when administered orally, is rapidly excreted. The identified metabolites suggest hydrolysis of the ester bond followed by oxidation of the methyl group(s) as the primary metabolic pathway. []

Q7: Can this compound bioaccumulate?

A7: Research indicates that while earthworms can accumulate residues of this compound and its conjugates, these are not further bioaccumulated by predators like quail and rats. []

Q8: How is this compound typically quantified in biological and environmental samples?

A8: Common methods include gas chromatography coupled with mass spectrometry (GC/MS) or electron capture detection (GC-ECD). These techniques allow for sensitive and selective detection of the compound in various matrices. [, , , ]

Q9: What is known about the toxicity of this compound?

A9: While this specific compound might have lower toxicity compared to the parent pyrethroids, research has shown that some degradation products, including this acid, can exhibit significant fungitoxicity. []

Q10: Are there any applications of this compound beyond its role as a pyrethroid metabolite?

A10: Researchers have explored the use of this compound and its derivatives in developing sensitive esterase assays. These assays utilize α-cyano-containing esters that release a fluorescent aldehyde upon hydrolysis, potentially offering advantages over existing methods. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.